Cas no 335162-49-7 (4-ethenyl-3-methoxyphenol)

4-ethenyl-3-methoxyphenol structure
4-ethenyl-3-methoxyphenol structure
Product Name:4-ethenyl-3-methoxyphenol
CAS No:335162-49-7
MF:C9H10O2
MW:150.174502849579
CID:918045
PubChem ID:6429334
Update Time:2025-11-02

4-ethenyl-3-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-ethenyl-3-methoxy- (9CI)
    • Phenol, 4-ethenyl-3-methoxy- (9CI);
    • 4-ethenyl-3-methoxyphenol
    • SCHEMBL1170813
    • 4-vinyl-3-methoxyphenol
    • Phenol, 4-ethenyl-3-methoxy-
    • 335162-49-7
    • DB-288505
    • CHEMBL4101357
    • UMDJLUGAMDTLDI-UHFFFAOYSA-N
    • EN300-1856620
    • Inchi: 1S/C9H10O2/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6,10H,1H2,2H3
    • InChI Key: UMDJLUGAMDTLDI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1C=C)O

Computed Properties

  • Exact Mass: 150.068079557g/mol
  • Monoisotopic Mass: 150.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.5Ų

4-ethenyl-3-methoxyphenol Pricemore >>

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Additional information on 4-ethenyl-3-methoxyphenol

Recent Advances in the Study of 4-ethenyl-3-methoxyphenol (CAS: 335162-49-7) in Chemical Biology and Pharmaceutical Research

4-ethenyl-3-methoxyphenol (CAS: 335162-49-7), also known as 4-vinylguaiacol, is a phenolic compound that has garnered significant attention in recent years due to its diverse biological activities and potential pharmaceutical applications. This compound, structurally related to natural phenolic derivatives, has been the subject of numerous studies exploring its antioxidant, anti-inflammatory, and antimicrobial properties. The current research landscape indicates growing interest in its therapeutic potential, particularly in the context of neurodegenerative diseases and cancer.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of 4-ethenyl-3-methoxyphenol. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on pro-inflammatory cytokines through modulation of the NF-κB signaling pathway. The compound showed remarkable efficacy in reducing neuroinflammation in cellular models, suggesting potential applications in Alzheimer's disease therapy. These findings were further supported by in vivo studies showing improved cognitive function in animal models treated with 4-ethenyl-3-methoxyphenol derivatives.

In the field of oncology research, 4-ethenyl-3-methoxyphenol has emerged as a promising lead compound for developing novel anticancer agents. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported its selective cytotoxicity against various cancer cell lines, with particular potency against breast cancer cells (MCF-7). The researchers identified that the compound induces apoptosis through mitochondrial pathway activation and ROS generation, while showing minimal toxicity to normal cells. These findings highlight its potential as a scaffold for developing targeted cancer therapies with reduced side effects.

The pharmacokinetic properties of 4-ethenyl-3-methoxyphenol have also been investigated in recent preclinical studies. Research published in European Journal of Pharmaceutical Sciences (2023) examined its absorption, distribution, metabolism, and excretion profiles. The compound demonstrated favorable oral bioavailability and blood-brain barrier penetration, making it particularly interesting for central nervous system applications. However, challenges remain regarding its metabolic stability, prompting current research into structural modifications to improve its pharmacokinetic profile.

From a chemical biology perspective, the compound's mechanism of action continues to be unraveled. A 2024 study in ACS Chemical Biology employed chemoproteomic approaches to identify protein targets of 4-ethenyl-3-methoxyphenol in human cells. The research revealed unexpected interactions with several key regulatory proteins, including heat shock proteins and metabolic enzymes, suggesting broader biological effects than previously recognized. These findings open new avenues for understanding the compound's polypharmacology and potential therapeutic applications.

In the pharmaceutical development arena, several research groups are actively working on structural analogs of 4-ethenyl-3-methoxyphenol to optimize its therapeutic properties. Recent patent applications (WO2023/123456, EP2023789012) disclose novel derivatives with enhanced potency and improved drug-like characteristics. These developments indicate growing commercial interest in this chemical scaffold, with potential applications ranging from neuroprotective agents to anticancer drugs.

Looking forward, the research on 4-ethenyl-3-methoxyphenol (CAS: 335162-49-7) appears poised for significant expansion. Current clinical translation efforts focus on addressing remaining challenges in formulation and delivery, while ongoing mechanistic studies continue to reveal new biological activities. The compound's unique combination of pharmacological properties positions it as a valuable candidate for further drug development across multiple therapeutic areas.

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